molecular formula C27H19Cl3N4O B11516382 (4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11516382
M. Wt: 521.8 g/mol
InChI Key: QZAOCQBXQMPBNN-WYMPLXKRSA-N
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Description

The compound (4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as transition metal complexes, can also be employed to facilitate specific reaction steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve the use of solvents like dichloromethane, toluene, or ethanol, and may require specific temperatures and pressures to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents, such as:

  • 1-Phenyl-3-methyl-4-(4-chlorophenyl)-5-pyrazolone
  • 3,5-Diphenyl-4-(4-chlorophenyl)-1H-pyrazole
  • 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

The uniqueness of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of multiple chlorine atoms and aromatic rings enhances its reactivity and potential for various applications, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C27H19Cl3N4O

Molecular Weight

521.8 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-[[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C27H19Cl3N4O/c1-17-24(27(35)34(31-17)23-9-5-8-21(28)13-23)12-20-16-33(15-19-10-11-22(29)14-25(19)30)32-26(20)18-6-3-2-4-7-18/h2-14,16H,15H2,1H3/b24-12+

InChI Key

QZAOCQBXQMPBNN-WYMPLXKRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl)C5=CC(=CC=C5)Cl

Origin of Product

United States

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